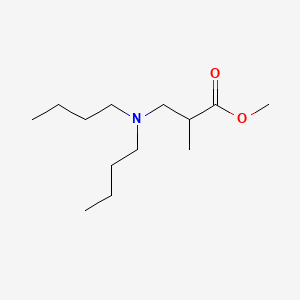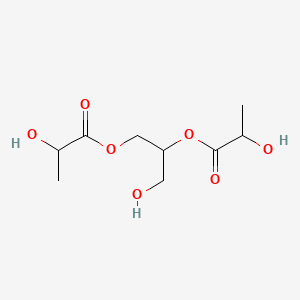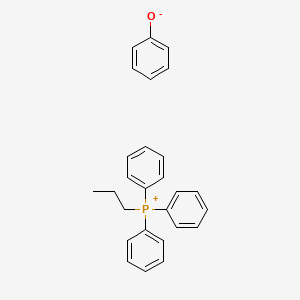
Triphenylpropylphosphonium phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylpropylphosphonium phenolate is a heterocyclic organic compound with the molecular formula C27H27OP and a molecular weight of 398.476442 g/mol It is known for its unique structure, which includes a triphenylpropylphosphonium cation and a phenolate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While triphenylpropylphosphonium phenolate is mainly produced for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylpropylphosphonium phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from the oxidation of phenolate can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the phenolate anion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
Triphenylpropylphosphonium phenolate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of triphenylpropylphosphonium phenolate involves its interaction with cellular membranes and its ability to disrupt membrane integrity . The compound’s cationic nature allows it to target negatively charged components of the membrane, leading to increased permeability and potential cell death. This mechanism is particularly relevant in its antimicrobial activity, where it inhibits fungal respiration and damages the membrane .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylphosphonium chloride
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
Uniqueness
Triphenylpropylphosphonium phenolate stands out due to its phenolate anion, which imparts unique chemical properties such as enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, its ability to act as both a nucleophile and an electrophile makes it a versatile compound in various chemical processes .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical properties and wide range of applications
Propiedades
Número CAS |
94231-07-9 |
|---|---|
Fórmula molecular |
C27H27OP |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
triphenyl(propyl)phosphanium;phenoxide |
InChI |
InChI=1S/C21H22P.C6H6O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-6-4-2-1-3-5-6/h3-17H,2,18H2,1H3;1-5,7H/q+1;/p-1 |
Clave InChI |
IKIHQYHAXWEILE-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


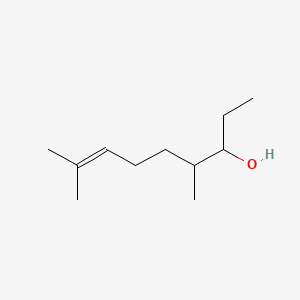
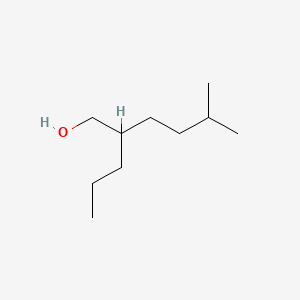
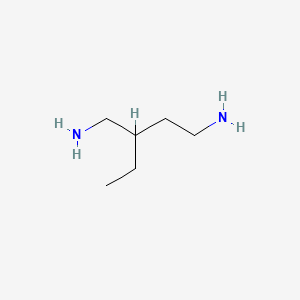
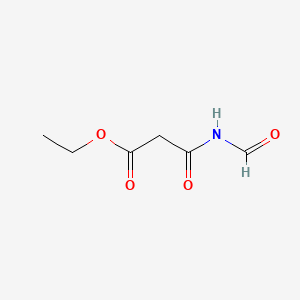
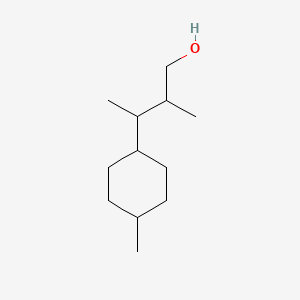
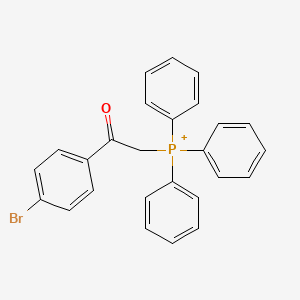
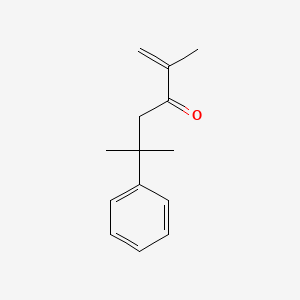
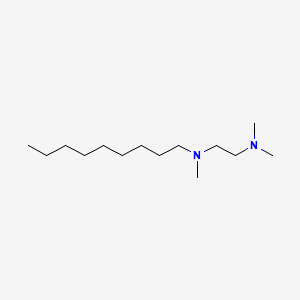
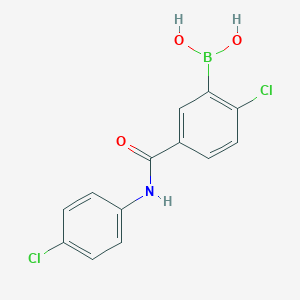
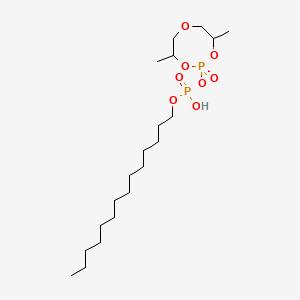
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
